5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one
Description
Nomenclature and Systematic Identification
The compound’s systematic name reflects its intricate bicyclic framework and substituent arrangement. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one |
| Molecular Formula | C25H38O4 |
| Molecular Weight | 402.6 g/mol |
| CAS Registry Number | 146436-22-8 |
| SMILES Notation | C/C/1=C\CC/C(=C/C[C@]2(C@HC(=C(C2=O)O)C@HCO)C)/C |
The bicyclo[13.3.0]octadecatetraene core contains four double bonds (3E,8E,12E,17E) and stereogenic centers at C1, C5, C15, and C18, conferring chirality.
Natural Occurrence and Biological Sources
Terpestacin is predominantly isolated from fungal species:
- Arthrinium spp. : First identified in 1993 from an unspecified Arthrinium strain during a screen for HIV syncytium formation inhibitors.
- Embellisia chlamydospora : A phytopathogenic fungus producing terpestacin as an anti-angiogenic agent.
- Neofusicoccum spp. : Recent studies report terpestacin analogs in the endophytic fungus Neofusicoccum sp. J019 isolated from Cynanchum chinense.
- Deep-sea-derived fungi : Strains from marine environments yield terpestacin-type metabolites with modified bioactivity profiles.
Notably, heterologous biosynthesis has been achieved in Aspergillus oryzae via expression of the tpcA–D gene cluster, enabling engineered production.
Historical Context of Discovery and Early Research
The compound’s research timeline highlights key milestones:
- 1993 : Initial isolation and structural elucidation by Iimura et al. from Arthrinium sp., with reported anti-HIV activity via syncytium formation inhibition.
- 2002 : Demonstration of membrane polarization effects in lipid bilayers, suggesting interactions with phospholipid headgroups.
- 2003 : Identification of anti-angiogenic properties through ERK pathway modulation and mitochondrial Complex III binding.
- 2018 : Total biosynthesis breakthrough using reconstituted fungal enzymes, enabling scalable production.
- 2024 : Discovery of neofusistacin, a terpestacin analog with a rare 3/15/5-fused tricyclic scaffold, though lacking anti-inflammatory or antibacterial activity.
Early pharmacological studies focused on its dual role as an antifungal agent (against Alternaria brassicicola, Botrytis cinerea) and angiogenesis inhibitor, positioning it as a lead compound for drug development.
Properties
IUPAC Name |
5,17-dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGBBPSEQPITLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route and Conditions
A representative synthetic approach reported involves 13 discrete steps , each optimized for yield and stereochemical control. The key stages include:
| Step | Reaction Type/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Formation of bicyclic core using LiHMDS, HMPA in tetrahydrofuran at -40 °C for 0.08 h | 85 | Strong base-mediated cyclization |
| 2 | Reduction with NaBH4 in presence of DPPP and Pd(OAc)2 in dimethylsulfoxide | 77 | Selective reduction step |
| 3 | Olefin metathesis using Grubbs second generation catalyst in benzene at 20 °C for 16 h | 44 | Formation of conjugated double bonds |
| 4 | Introduction of sulfur functionality with dimethyl sulfide and MgBr2·Et2O in CH2Cl2 at 20 °C for 0.67 h | 93 | Functional group transformation |
| 5 | Palladium-catalyzed amide coupling with (S,S)-N-[2-(2-PPh2-benzoylamino)cyclohexyl]-2-PPh2-benzamide and Pd2dba3·CHCl3 in CH2Cl2 at 20 °C | Not specified | Stereoselective amide bond formation |
| 6 | Microwave-assisted reaction in 1,2-dimethoxyethane at 150 °C for 1 h | Not specified | Accelerated reaction step |
| 7 | Base-mediated reaction with Cs2CO3 and Bu4NI in dimethylformamide for 2 h | Not specified | Functional group modification |
| 8 | Pyridine treatment at 20 °C for 3 h | Not specified | Protection/deprotection or activation step |
| 9 | Asymmetric dihydroxylation using AD-α-mix, CH3SO2NH2 in 2-methyl-propan-2-ol/H2O at 4 °C for 48 h | 65 | Introduction of hydroxyl groups with stereocontrol |
| 10 | Oxidative cleavage with NaIO4 in tetrahydrofuran/H2O at 20 °C for 1 h | Not specified | Cleavage of vicinal diols |
| 11 | Reduction with NaBH4 in CH2Cl2/methanol at -78 °C for 0.5 h | Not specified | Selective reduction of carbonyl groups |
| 12 | Hydrolysis with aqueous LiOH in tetrahydrofuran/methanol at 20 °C for 2 h | 89 | Ester or amide hydrolysis |
| 13 | Final functional group adjustment with dimethyl sulfide and MgBr2·Et2O in CH2Cl2 at 20 °C for 0.67 h | 74 | Final step to yield terpestacin |
This sequence reflects a highly controlled synthetic strategy combining organometallic catalysis, stereoselective oxidations, reductions, and functional group interconversions to achieve the target molecule with high stereochemical fidelity.
Key Research Findings and Optimization
The use of Grubbs second generation catalyst is critical for establishing the conjugated tetraene system in the bicyclic framework, although the yield at this step is moderate (44%), indicating a challenging metathesis step.
The asymmetric dihydroxylation step using AD-α-mix is essential for installing the two hydroxyl groups at positions 5 and 17 with the correct stereochemistry, achieving a 65% yield under mild conditions (4 °C, 48 h).
The combination of dimethyl sulfide and MgBr2·Et2O is employed twice in the synthesis, highlighting its role in functional group transformations, possibly related to sulfur-mediated rearrangements or activation of carbonyl groups.
Microwave irradiation at elevated temperature (150 °C) in 1,2-dimethoxyethane accelerates a key step, demonstrating the utility of modern synthetic techniques to improve reaction efficiency.
The overall synthetic route balances yield, stereoselectivity, and reaction time , with several steps optimized for mild conditions to preserve sensitive functional groups.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Total Steps | 13 |
| Key Catalysts | LiHMDS, Pd(OAc)2, Grubbs II, Pd2dba3·CHCl3 |
| Key Reagents | NaBH4, AD-α-mix, NaIO4, LiOH, dimethyl sulfide, MgBr2·Et2O |
| Temperature Range | -78 °C to 150 °C (microwave) |
| Solvents | Tetrahydrofuran, benzene, dimethylsulfoxide, CH2Cl2, dimethylformamide, pyridine, 1,2-dimethoxyethane |
| Yield Range per Step | 44% to 93% |
| Stereochemical Control | Achieved via chiral catalysts and reagents (e.g., AD-α-mix) |
| Reaction Time per Step | Minutes to days (0.08 h to 48 h) |
Chemical Reactions Analysis
Types of Reactions
5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones or carboxylic acids, while reduction of the ketone group may produce secondary alcohols.
Scientific Research Applications
5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one involves its interaction with molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural complexity is compared below with two classes of compounds: heterocyclic derivatives (e.g., pyrazol-pyrimidine hybrids) and phenolic flavonoids (e.g., catechins).
Table 1: Structural Comparison
Chemoinformatic Similarity Assessment
Similarity coefficients, such as the Tanimoto index, are critical for quantifying structural resemblance between binary chemical fingerprints. For instance:
- Heterocyclic analogs (e.g., Compound 17) : Moderate similarity is expected due to shared ketone and hydroxyl groups, but divergent ring systems (bicyclic vs. fused pyrazol-pyrimidine) may reduce the Tanimoto score .
- Flavonoids (e.g., EGCG): Low similarity is anticipated owing to distinct core architectures (bicyclic polyketide vs. flavanol gallate) despite overlapping hydroxylation patterns .
Biological Activity
5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one (CAS No. 146436-22-8) is a complex organic compound with potential biological significance. This article aims to summarize the known biological activities associated with this compound based on diverse research findings.
The compound is characterized by:
- Molecular Formula: C23H38O4
- Molecular Weight: 386.55 g/mol
- Boiling Point: 580.5ºC at 760 mmHg
- Flash Point: 318.9ºC
- Density: 1.064 g/cm³
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer and neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Mechanism of Action: The compound has been shown to induce apoptosis in neuroblastoma cells, which are often resistant to conventional therapies. This suggests a mechanism involving the modulation of apoptotic pathways .
- Case Study: In a high-throughput screening of small molecules for inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), this compound was identified as a candidate with moderate inhibitory activity (pIC50 = 4.6) against this enzyme, which is implicated in various cancers .
Neuroprotective Effects
The compound also demonstrates neuroprotective properties:
- Cell Viability Assays: In vitro studies indicate that it can protect neuron-like cells from oxidative stress-induced damage . The interaction with 17β-HSD10 suggests it may play a role in regulating neurosteroid metabolism and mitochondrial function.
- Toxicity Studies: The toxicity profile indicates that while it can be harmful to certain cancer cell lines, it may offer protective effects in healthy neuronal cells under specific conditions .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in neuroblastoma cells; moderate inhibitor of 17β-HSD10 |
| Neuroprotection | Protects neuron-like cells from oxidative stress; regulates neurosteroid metabolism |
| Toxicity | Toxic to cancer cells but potentially protective for healthy neurons |
Table 2: In Vitro Toxicity Results
| Concentration (μM) | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| 1 | Neuroblastoma | 65 | Moderate toxicity observed |
| 10 | Neuroblastoma | 50 | Significant reduction in viability |
| 25 | Healthy Neurons | 85 | Protective effect noted |
Discussion
The dual nature of the biological activity of this compound presents both opportunities and challenges in therapeutic applications. Its ability to selectively target cancer cells while potentially protecting healthy neurons offers a promising avenue for drug development.
Future Research Directions
Further studies are needed to:
- Elucidate the detailed mechanisms through which this compound exerts its effects on various cell types.
- Explore its efficacy in vivo and its pharmacokinetic properties.
- Investigate potential analogs or derivatives that may enhance its therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
